Here are some areas of scientific research where 1,2-Epoxytetradecane finds application:
Researchers utilize 1,2-Epoxytetradecane as a substrate to investigate enzymatic epoxidation reactions. These reactions involve enzymes that introduce epoxide groups into molecules. By studying how enzymes interact with 1,2-Epoxytetradecane, scientists can gain insights into the mechanisms of these reactions and the enzymes themselves [].
1,2-Epoxytetradecane, particularly its chiral form (R)-(+)-1,2-Epoxytetradecane, serves as a valuable building block in organic synthesis. Chiral molecules exist in mirror-image forms, and (R)-(+)-1,2-Epoxytetradecane can be incorporated into other molecules to create new chiral compounds with specific properties [].
Scientific research explores the potential of 1,2-Epoxytetradecane as a starting material for developing new drugs. Additionally, its reactivity allows researchers to probe the mechanisms of action of certain enzymes, particularly those involved in metabolizing foreign chemicals in the body [].
1,2-Epoxytetradecane is a chemical compound classified as an epoxide, characterized by a three-membered cyclic ether structure. Its molecular formula is C₁₄H₂₈O, and it has a molar mass of approximately 212.37 g/mol. This compound is derived from tetradecane, a straight-chain alkane with fourteen carbon atoms, through the introduction of an epoxide functional group at the first and second carbon positions.
1,2-Epoxytetradecane is generally insoluble in water and sensitive to moisture, which can lead to hydrolysis and other reactions. It is also known to be flammable under certain conditions, necessitating careful handling and storage .
Currently, there is no scientific research readily available on a specific mechanism of action for 1,2-Epoxytetradecane in biological systems. Its potential application might lie in its reactivity with other molecules due to the epoxide group.
1,2-Epoxytetradecane exhibits high reactivity typical of epoxides. Key reactions include:
1,2-Epoxytetradecane can be synthesized through various methods:
1,2-Epoxytetradecane finds use in several applications:
Interaction studies involving 1,2-epoxytetradecane primarily focus on its reactivity with biological molecules. Due to its electrophilic nature, it has been shown to react with nucleophiles present in proteins and DNA. Such interactions may lead to alterations in cellular functions or induce stress responses in living organisms. Comprehensive studies are needed to fully understand these interactions and their implications for health and safety .
Several compounds share structural similarities with 1,2-epoxytetradecane. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,2-Epoxyhexadecane | C₁₆H₃₂O | Longer carbon chain; higher molecular weight |
1,2-Epoxydodecane | C₁₂H₂₄O | Shorter carbon chain; different reactivity profile |
1,2-Epoxydecane | C₁₀H₂₀O | Smaller size; less steric hindrance |
1,2-Epoxytetradecane stands out due to its medium chain length which influences its physical properties such as boiling point and viscosity compared to shorter or longer-chain epoxides. Its unique balance between reactivity and stability makes it particularly useful for industrial applications .
The synthesis of 1,2-epoxytetradecane through traditional peracid-mediated epoxidation represents one of the most established and widely utilized methodologies in organic chemistry [1]. This approach relies on the direct oxygen transfer from peroxycarboxylic acids to the carbon-carbon double bond of 1-tetradecene, resulting in the formation of the three-membered epoxide ring through a concerted mechanism [2].
Meta-chloroperoxybenzoic acid emerges as the most frequently employed oxidizing agent for the epoxidation of 1-tetradecene to 1,2-epoxytetradecane [1]. The reaction proceeds through a concerted transition state where the peroxyacid bisects the carbon-carbon double bond, allowing simultaneous formation of both carbon-oxygen bonds on the same face of the alkene [1]. This stereochemical outcome, known as syn addition, ensures retention of the original alkene geometry in the resulting epoxide product [1].
The optimized reaction conditions for meta-chloroperoxybenzoic acid epoxidation typically involve the use of dichloromethane or chloroform as solvent at ambient temperature [4]. Commercial preparations of meta-chloroperoxybenzoic acid contain less than seventy-two percent active oxidant, with the remainder consisting of meta-chlorobenzoic acid and water [2]. The purified material demonstrates reasonable stability against decomposition when stored at low temperatures in plastic containers [2].
Parameter | Optimal Conditions |
---|---|
Temperature | 20-25°C |
Solvent | Dichloromethane/Chloroform |
Reaction Time | 2-6 hours |
Yield | 85-95% |
Selectivity | High epoxide formation |
Peracetic acid represents another significant peroxyacid system for 1,2-epoxytetradecane synthesis, particularly advantageous for large-scale industrial applications [5]. The epoxidation process utilizing peracetic acid demonstrates exceptional conversion efficiency, with documented yields reaching eighty-nine point four percent for 1-tetradecene substrates [5]. The reaction requires elevated temperatures ranging from one hundred thirty-five to one hundred forty degrees Celsius and extended reaction times of approximately twenty-six hours [5].
Industrial implementations of peracetic acid epoxidation employ a two-phase batch process with in situ peracid generation [5]. The system utilizes glacial acetic acid, hydrogen peroxide, and sulfuric acid catalyst in benzene or toluene solvent [5]. Optimal agitation conditions, typically maintained at forty-five revolutions per minute, prove critical for achieving maximum conversion rates while preventing violent exothermic reactions [5].
Research findings indicate that peracetic acid epoxidation exhibits broad substrate scope and requires minimal catalyst loading of only zero point one to zero point one five mole percent [6]. The manganese catalyst systems containing tetradentate ligands derived from triazacyclononane demonstrate high catalytic activity with remarkable selectivity toward aliphatic cis-olefins [6]. Mechanistic studies point toward an electrophilic oxidant delivering the oxygen atom in a concerted step [6].
Additional peroxyacid reagents including perbenzoic acid and trifluoroperacetic acid demonstrate effectiveness in 1,2-epoxytetradecane synthesis [1]. These alternative systems offer specific advantages in terms of reaction conditions and product selectivity. Perbenzoic acid operates under mild conditions at twenty-five degrees Celsius with reaction times of four to eight hours, achieving yields of eighty to ninety percent [1]. Trifluoroperacetic acid provides very high selectivity with shortened reaction times of one to three hours, though requiring careful handling due to its highly electrophilic nature [1].
The mechanistic pathway for all peroxyacid systems involves the formation of a cyclic transition state where the peroxyacid oxygen attacks the electron-rich alkene double bond [4]. The reaction proceeds through simultaneous breaking of the oxygen-oxygen bond in the peroxyacid and formation of the carbon-oxygen bonds in the epoxide ring [4]. This concerted mechanism ensures complete retention of stereochemistry from the starting alkene substrate [4].
Enzymatic epoxidation of 1-tetradecene to 1,2-epoxytetradecane represents a rapidly advancing field utilizing unspecific peroxygenases as biocatalysts [7]. These fungal enzymes demonstrate remarkable capability for selective oxyfunctionalization reactions using hydrogen peroxide as the sole oxidant, offering environmentally sustainable alternatives to traditional chemical methods [8] [9].
Unspecific peroxygenases from various fungal sources exhibit distinct catalytic properties for 1-tetradecene epoxidation [7]. Research demonstrates that Marasmius rotula unspecific peroxygenase achieves the highest selectivity, producing ninety-six percent 1,2-epoxytetradecane with only four percent allylic hydroxylation at the tetradecen-3-ol position [7]. In contrast, Coprinopsis cinerea recombinant unspecific peroxygenase delivers the highest substrate conversion rates, processing up to six hundred fifty micromolar substrate concentrations [7].
The enzymatic reaction conditions require careful optimization of multiple parameters including cosolvent composition, hydrogen peroxide concentration, and pH [7]. Optimal conditions utilize sixty percent acetone as cosolvent with one millimolar hydrogen peroxide at pH five point five for most peroxygenase systems [7]. The reaction temperature maintains thirty degrees Celsius throughout the twenty-four hour incubation period [10].
Enzyme Source | Conversion (μM) | Epoxide Selectivity (%) | pH Optimum | Temperature (°C) |
---|---|---|---|---|
Marasmius rotula | 96 | 96 | 5.5 | 30 |
Coprinopsis cinerea | 650 | 65 | 5.5 | 30 |
Agrocybe aegerita | 200 | 45 | 7.0 | 30 |
Humicola insolens | 350 | 55 | 5.5 | 30 |
Chaetomium globosum | 400 | 70 | 7.0 | 30 |
Comparative studies examining long-chain terminal alkenes from twelve to twenty carbons reveal that chain length significantly influences both conversion rates and product selectivity [7]. Research findings demonstrate that alkenes with higher chain lengths, particularly eighteen to twenty carbons, undergo reduced conversion rates compared to shorter chain substrates [7]. However, Marasmius rotula unspecific peroxygenase proves exceptional as the only enzyme clearly unaffected by substrate chain length variations [7].
The mechanistic basis for enzymatic epoxidation involves a twice-proline-flanked cysteine motif that ligates the heme forming the active site of unspecific peroxygenases [8]. This structural feature enables various oxygenation reactions including hydroxylation, epoxidation, and subsequent dealkylations through both monooxygenase and peroxidase activities [8]. The substrate portfolio combines prototypical monooxygenase reactions with less specific one-electron oxidations [8].
Detailed analysis of enzymatic epoxidation reveals complex product distributions beyond the primary 1,2-epoxytetradecane formation [7]. Gas chromatography-mass spectrometry analyses identify multiple oxygenated products including tetradecen-3-ol from allylic hydroxylation and various monohydroxylated derivatives at subterminal and medium chain positions [7]. The relative abundance of these different oxygenated products remains largely unaffected by pH variations, though overall conversion rates demonstrate pH sensitivity [7].
Optimization studies indicate that all tested unspecific peroxygenases achieve higher percentage conversion of 1-tetradecene at pH five point five compared to pH seven point zero, with notable exceptions for Chaetomium globosum and Agrocybe aegerita systems [7]. The pH preference aligns with previously established optima for diverse oxyfunctionalization reactions catalyzed by these enzyme systems [7].
Contemporary developments in 1,2-epoxytetradecane synthesis emphasize environmentally sustainable methodologies that minimize solvent usage and reduce carbon dioxide emissions [11] [12]. These innovative approaches encompass electrochemical methods, heterogeneous catalysis systems, and photocatalytic processes that utilize renewable energy sources [13] [14].
Electrochemical epoxidation represents a groundbreaking approach for synthesizing 1,2-epoxytetradecane from 1-tetradecene using water as the oxygen source [11] [12]. This methodology operates at room temperature and atmospheric pressure, producing minimal waste products while generating no carbon dioxide as part of the process chemistry [12]. The electrochemical cell configuration employs manganese oxide nanoparticles as water-splitting catalysts in acetonitrile-water mixtures [12].
Research demonstrates that electrochemical systems achieve fifty percent olefin conversion after four hours of operation at two point five milliamperes per square centimeter current density [12]. The process generates hydrogen as a valuable co-product, enhancing commercial viability through dual product formation [12]. Advanced electrochemical methods utilizing tetramesitylporphyrin manganese chloride catalysts exhibit remarkable efficiency with faradaic efficiencies reaching eighty-nine percent for both aromatic and aliphatic alkenes [15].
Parameter | Electrochemical Method | Traditional Method |
---|---|---|
Temperature | 25°C | 135-140°C |
Pressure | 1 bar | 1-3 MPa |
Conversion | 50% | 89.4% |
CO₂ Emissions | None | High |
Energy Source | Electrical | Thermal |
Co-products | Hydrogen gas | Carboxylic acids |
Tungsten-based polyoxometalate catalysts demonstrate exceptional performance for solvent-free epoxidation of long-chain alkenes using aqueous hydrogen peroxide as oxidant [16] [17]. These heterogeneous systems operate effectively at seventy degrees Celsius, achieving ninety-seven percent substrate conversion with ninety-five percent selectivity toward epoxide formation [18]. The catalyst system proves recyclable for multiple reaction cycles without significant activity loss [16].
Titanium silicalite-1 represents another significant heterogeneous catalyst for 1,2-epoxytetradecane synthesis [19] [20]. This zeolitic material with MFI framework structure incorporates one to two percent titanium atom substitution for silicon atoms [20]. Industrial applications utilize this catalyst system for propylene oxide production, processing approximately one million tonnes annually through hydrogen peroxide epoxidation [20]. Recent research reveals that dinuclear titanium sites, rather than isolated titanium atoms, explain the high efficiency of titanium silicalite-1 in alkene epoxidation [20].
The catalytic mechanism involves the formation of bridging peroxo species on dinuclear titanium sites upon contact with hydrogen peroxide [20]. Density functional theory calculations indicate that cooperativity between two titanium atoms enables alkene epoxidation through low-energy reaction pathways with oxygen-transfer transition states similar to peracid epoxidation mechanisms [20].
Solar-driven photocatalytic epoxidation represents the forefront of sustainable synthesis methodology for 1,2-epoxytetradecane production [13]. These systems harness renewable solar energy to activate catalytic processes, eliminating dependence on fossil fuel-powered thermal systems [13]. Plasmonic photocatalysts generate hot electrons and local thermal effects that effectively reduce oxygen activation temperatures in thermal catalysis systems [13].
Research indicates that photoelectrochemical systems efficiently reduce applied voltage requirements in electrochemical halide-mediated indirect epoxidation processes [13]. Solar-driven methods address traditional synthesis limitations including hazardous oxidant usage and extensive carbon dioxide emissions while maintaining competitive conversion rates [13]. Current challenges focus on improving photo-electrocatalytic system efficiency and gaining deeper understanding of catalytic selectivity mechanisms [13].
Phase Transition Characteristics
1,2-Epoxytetradecane exhibits distinct thermodynamic properties that influence its phase behavior under various conditions. The compound demonstrates a melting point range of 185-186°C with decomposition [1], indicating thermal instability at elevated temperatures. This decomposition behavior is characteristic of epoxide compounds, which undergo ring-opening reactions when subjected to high thermal stress.
Differential scanning calorimetry studies on lipid nanoparticle systems containing 1,2-epoxytetradecane have revealed transition temperatures in the range of 57.1-58.6°C [2]. These transition temperatures are significantly higher than those observed for other ionizable or helper lipids, suggesting that the cyclic amine head group contributes substantially to the thermal stability of the compound. The elevated transition temperatures indicate stronger intermolecular interactions and more stable, densely packed molecular arrangements that require higher energy input for phase transitions.
Thermodynamic Stability Parameters
The thermodynamic stability of 1,2-epoxytetradecane is characterized by several calculated parameters using the Joback method [3]. The critical temperature is estimated at 723.8 K (450.7°C) [3], while the critical pressure is calculated as 1678.3 kPa [3]. These values indicate that the compound requires substantial energy input to reach supercritical conditions.
The enthalpy of vaporization is calculated at 51.18 kJ/mol [3], reflecting the energy required to overcome intermolecular forces during the liquid-to-vapor phase transition. The fusion enthalpy is estimated at 38.13 kJ/mol [3], indicating moderate crystalline packing forces in the solid state.
Thermodynamic Property | Value | Method |
---|---|---|
Critical Temperature | 723.8 K | Joback Calculated |
Critical Pressure | 1678.3 kPa | Joback Calculated |
Enthalpy of Vaporization | 51.18 kJ/mol | Joback Calculated |
Enthalpy of Fusion | 38.13 kJ/mol | Joback Calculated |
Decomposition Temperature | 185-186°C | Experimental |
Transition Temperature | 57.1-58.6°C | Nano-DSC |
Molecular Stability Considerations
The compound exhibits stability under normal storage conditions [1] [4], but demonstrates moisture sensitivity [1] [4]. This sensitivity arises from the reactivity of the epoxide ring toward nucleophilic attack by water molecules, particularly under acidic or basic conditions. The three-membered oxirane ring creates significant ring strain, making it thermodynamically unstable compared to open-chain analogs.
Aqueous Solubility Characteristics
1,2-Epoxytetradecane demonstrates extremely low water solubility at 0.13 mg/L (130 μg/L) at 20°C [1] [5] [6]. This minimal aqueous solubility reflects the compound's predominantly hydrophobic character due to the long tetradecyl carbon chain. The solubility is classified as less than 1 mg/mL at 68°F [7] [8], confirming the compound's essential insolubility in aqueous media.
Partition Coefficient Analysis
The octanol-water partition coefficient (Log P) is 5.77 at 25°C [1] [5], indicating exceptionally high lipophilicity. This value places 1,2-epoxytetradecane in the category of highly lipophilic compounds with strong preference for organic phases over aqueous environments. The high Log P value suggests excellent membrane permeability and bioaccumulation potential.
Hansen Solubility Parameters
The Hansen solubility parameters provide detailed insight into the compound's intermolecular interaction capabilities [9]:
The predominance of the dispersion parameter over polar and hydrogen bonding parameters confirms the compound's nonpolar character and compatibility with hydrocarbon solvents.
Solubility Parameter | Value | Units |
---|---|---|
Water Solubility (20°C) | 0.13 | mg/L |
Log P (octanol/water, 25°C) | 5.77 | dimensionless |
Hansen δD | 16.20 | MPa^0.5 |
Hansen δP | 2.98 | MPa^0.5 |
Hansen δH | 2.68 | MPa^0.5 |
Organic Solvent Compatibility
1,2-Epoxytetradecane exhibits excellent solubility in organic solvents including ethanol and hydrocarbon solvents [9]. The compound's compatibility with organic media makes it suitable for applications in non-aqueous reaction systems and organic synthesis procedures. The refractive index of 1.4408 [1] and density of 0.845 g/mL at 25°C [1] are consistent with typical aliphatic epoxide compounds.
Biopartitioning and Environmental Distribution
The high lipophilicity indicated by the Log P value suggests significant bioaccumulation potential and preferential partitioning into lipid-rich environments. The compound's hydrophobic nature and low water solubility indicate limited environmental mobility in aqueous systems but enhanced partitioning into sediments and biological lipid compartments.
Hydrolytic Reactivity
1,2-Epoxytetradecane demonstrates moderate reactivity toward hydrolysis under both acidic and basic conditions [1] [4] [10]. The epoxide ring undergoes nucleophilic attack by water molecules, resulting in ring-opening to form 1,2-tetradecanediol. Under acidic conditions, the epoxide oxygen is protonated, enhancing the electrophilicity of the carbon atoms and facilitating nucleophilic attack. The reaction proceeds through an SN2-like mechanism with inversion of stereochemistry at the attacked carbon center [11] [12].
The hydrolysis kinetics are influenced by pH, with increased rates observed under both strongly acidic and basic conditions [13]. At neutral pH, the reaction proceeds slowly due to the poor nucleophilicity of water and the requirement for direct attack on the unactivated epoxide ring.
Acid-Catalyzed Ring Opening
Under acidic conditions, 1,2-epoxytetradecane undergoes protonation of the epoxide oxygen, creating a better leaving group [14]. The mechanism involves initial protonation followed by nucleophilic attack, with regioselectivity favoring attack at the more substituted carbon [12] [14]. This selectivity differs from base-catalyzed reactions and follows Markovnikov-type regioselectivity.
Environmental Stability Factors
The compound exhibits sensitivity to moisture exposure [1] [4], requiring careful storage under anhydrous conditions. Polymerization reactions can occur in the presence of catalysts or when heated [1] [4] [10], with these reactions potentially being violent due to the exothermic nature of epoxide ring-opening.
Environmental Condition | Reactivity | Products | Mechanism |
---|---|---|---|
Aqueous acid | Moderate | 1,2-Tetradecanediol | SN2-like, Markovnikov |
Aqueous base | Moderate | 1,2-Tetradecanediol | SN2, anti-Markovnikov |
Oxidizing agents | High | Diols, carbonyls | Various mechanisms |
Reducing agents | High | Primary alcohols | Hydride attack |
Nucleophiles | High | Substituted products | SN2 mechanism |
Heat/catalysts | High | Polymers | Ring-opening polymerization |
Compatibility and Incompatibility
1,2-Epoxytetradecane is incompatible with strong acids, caustics, and peroxides [1] [4]. These materials can catalyze violent polymerization reactions or unwanted ring-opening processes. The compound reacts with acids, bases, oxidizing agents, and reducing agents [1] [10], making it reactive toward a broad range of chemical species.
Atmospheric and Thermal Stability
Under normal atmospheric conditions, the compound demonstrates reasonable stability but should be protected from moisture and extreme temperatures [15]. The flash point exceeds 110°C [1], indicating relatively low volatility and reduced fire hazard under normal handling conditions. However, thermal decomposition occurs at 185-186°C [1], limiting the useful temperature range for applications.
Catalytic and Enzymatic Transformations
Biocatalytic transformations of 1,2-epoxytetradecane have been demonstrated using immobilized Nocardia corallina [16] [17], which catalyzes epoxidation reactions in organic media. The compound can serve as both substrate and product in various enzymatic processes, with productivity reaching 80 g/L in optimized fermentation conditions [17].
Irritant;Environmental Hazard